molecular formula C11H13BrN2 B566963 5-Bromo-3-butyl-1H-indazole CAS No. 1314988-13-0

5-Bromo-3-butyl-1H-indazole

Cat. No.: B566963
CAS No.: 1314988-13-0
M. Wt: 253.143
InChI Key: ZDURTHFQVOZAKO-UHFFFAOYSA-N
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Description

5-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butyl-1H-indazole typically involves the bromination of 3-butyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound-2-carboxylic acid.

    Reduction: Reduced derivatives such as this compound-2-amine.

    Substitution: Substituted derivatives such as 5-azido-3-butyl-1H-indazole.

Scientific Research Applications

5-Bromo-3-butyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the butyl group, resulting in different chemical properties and biological activities.

    3-Butyl-1H-indazole:

    5-Bromo-3-methyl-1H-indazole: Contains a methyl group instead of a butyl group, leading to variations in its chemical behavior.

Biological Activity

5-Bromo-3-butyl-1H-indazole is a synthetic compound that has garnered attention for its biological activity, particularly as a synthetic cannabinoid receptor agonist. This article explores its mechanism of action, pharmacological effects, and potential applications in various fields, supported by relevant data and case studies.

Target Receptors

This compound primarily targets the cannabinoid receptors, specifically the CB1 receptor. This interaction is crucial for mediating the psychoactive effects associated with cannabinoids. The compound binds to these receptors, activating them and influencing various physiological processes through the endocannabinoid system.

Biochemical Pathways

The activation of cannabinoid receptors by this compound triggers several biochemical pathways. These include modulation of neurotransmitter release, alteration of gene expression, and changes in cellular signaling pathways. The compound's lipophilic nature suggests it may have significant bioavailability and distribution within biological systems, impacting its therapeutic potential .

Pharmacological Effects

Analgesic Properties

Research indicates that this compound exhibits analgesic effects similar to those of other cannabinoids. Its ability to modulate pain pathways suggests potential applications in pain management therapies .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives, including this compound. Results indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against MRSA and other resistant strains .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against E. coli
This compoundTBDTBD
Ciprofloxacin0.381250
Gentamicin125250

Case Studies

Detection in Seized Samples

A significant application of this compound is in forensic science. It has been detected in seized samples related to synthetic cannabinoid use. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound and its metabolites, aiding in toxicological assessments .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death, highlighting its therapeutic promise .

Properties

IUPAC Name

5-bromo-3-butyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURTHFQVOZAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716644
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-13-0
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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